
(S)-2-Amino-5-(4-methoxy-7-nitro-1-indolinyl)-5-oxopentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MNI-caged-L-glutamate, also known as 4-methoxy-7-nitroindolinyl-caged-L-glutamate, is a form of glutamate linked to a photo-protecting group, 4-methoxy-7-nitroindolinyl. This compound is designed to release L-glutamate upon exposure to light, specifically through photolysis. It is widely used in neurobiological research due to its ability to precisely control the release of glutamate, allowing for accurate studies of synaptic transmission and receptor activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MNI-caged-L-glutamate involves the attachment of the 4-methoxy-7-nitroindolinyl group to L-glutamate. This process typically requires several steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods: While detailed industrial production methods are not widely published, the synthesis of MNI-caged-L-glutamate on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality control, and implementing efficient purification techniques to achieve high yields of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: MNI-caged-L-glutamate primarily undergoes photolysis, where the 4-methoxy-7-nitroindolinyl group is cleaved upon exposure to light, releasing free L-glutamate. This reaction is highly efficient and can be precisely controlled using specific wavelengths of light .
Common Reagents and Conditions: The photolysis of MNI-caged-L-glutamate typically requires light sources that emit in the 300-380 nm range. The reaction can also be performed using two-photon uncaging microscopy, which allows for more precise spatial control of the photolysis process .
Major Products: The major product of the photolysis reaction is free L-glutamate, which can then interact with glutamate receptors and other biological targets in the system being studied .
Applications De Recherche Scientifique
MNI-caged-L-glutamate is extensively used in scientific research, particularly in the fields of neurobiology and pharmacology. Its ability to release L-glutamate in a controlled manner makes it an invaluable tool for studying synaptic transmission, receptor activation, and neural network dynamics. It is also used in two-photon uncaging microscopy to investigate the spatial and temporal aspects of neurotransmitter release and receptor interactions .
Mécanisme D'action
The mechanism of action of MNI-caged-L-glutamate involves the photolysis of the 4-methoxy-7-nitroindolinyl group, resulting in the release of free L-glutamate. This free L-glutamate can then bind to and activate glutamate receptors, such as AMPA, NMDA, and metabotropic glutamate receptors. The precise control of glutamate release allows researchers to study the kinetics and dynamics of receptor activation and synaptic transmission in great detail .
Comparaison Avec Des Composés Similaires
MNI-caged-L-glutamate is often compared with other caged glutamate compounds, such as NI-caged-L-glutamate and NPEC-caged-L-glutamate. MNI-caged-L-glutamate is considered more efficient at releasing L-glutamate and has a higher resistance to hydrolysis compared to these other compounds. Additionally, MNI-caged-L-glutamate is optically compatible with various chromophores used in fluorescence imaging, making it a versatile tool for neurobiological research .
List of Similar Compounds:- NI-caged-L-glutamate
- NPEC-caged-L-glutamate
- MNI-caged-γ-D-glutamyl-glycine
MNI-caged-L-glutamate stands out due to its higher efficiency in releasing L-glutamate and its compatibility with advanced imaging techniques .
Propriétés
IUPAC Name |
2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIDBZKXGUNITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
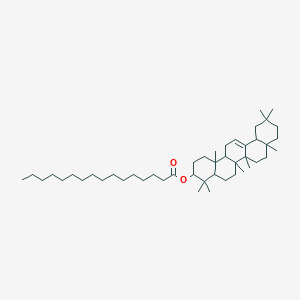
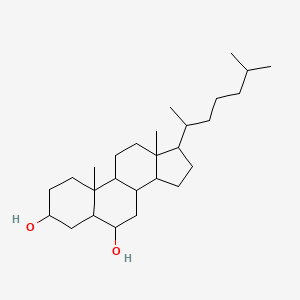
![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)

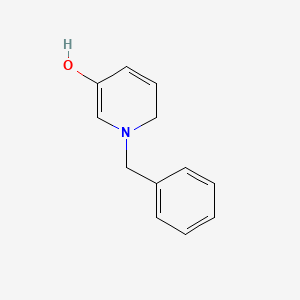
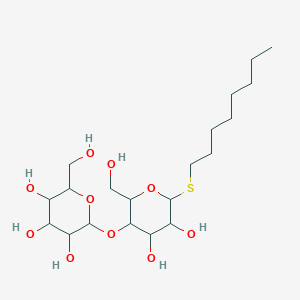
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)
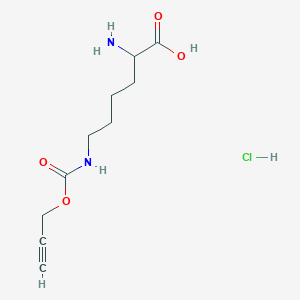
![[5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13395542.png)
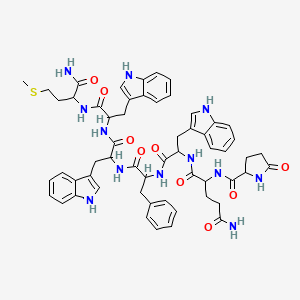
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)
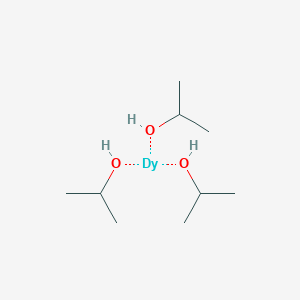
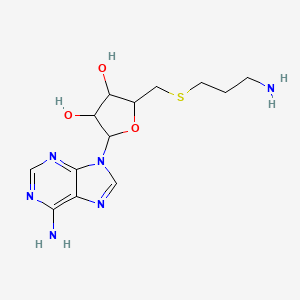
![[7-(9-Bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13395583.png)
